Lipophilicity Differentiation: LogP Elevation vs. 3-Methyl Analog Drives Distinct Partitioning Behavior
2-Ethyl-1-(2-phenoxypropanoyl)piperidine exhibits a calculated LogP of 3.52, which is 0.53 log units higher than the closest commercially available analog 3-methyl-1-(2-phenoxypropanoyl)piperidine (LogP 2.99), both values sourced from the identical Hit2Lead computational pipeline . This difference corresponds to an approximately 3.4-fold higher predicted octanol–water partition coefficient, indicating substantially greater lipophilicity for the 2-ethyl derivative . The aqueous solubility surrogate LogSW is correspondingly lower (−4.11 vs. −3.56), a difference of 0.55 log units .
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) and aqueous solubility surrogate (LogSW) |
|---|---|
| Target Compound Data | LogP = 3.52; LogSW = −4.11 (Hit2Lead computational pipeline) |
| Comparator Or Baseline | 3-Methyl-1-(2-phenoxypropanoyl)piperidine (SC-6171231): LogP = 2.99; LogSW = −3.56 |
| Quantified Difference | ΔLogP = +0.53 (approx. 3.4-fold higher partition coefficient); ΔLogSW = −0.55 |
| Conditions | Hit2Lead/ChemBridge uniform computational prediction pipeline; both compounds evaluated under identical algorithm parameters |
Why This Matters
For screening library procurement where membrane permeability or lipophilicity-driven target engagement (e.g., CNS targets, intracellular receptors) is a design criterion, the 0.53 LogP unit difference may shift the compound into a meaningfully different ADME property space relative to the 3-methyl analog.
